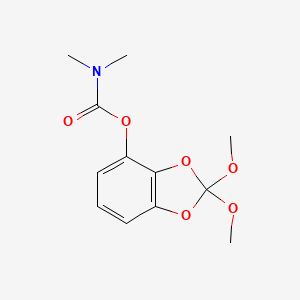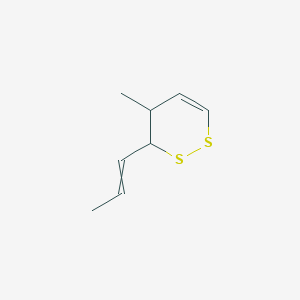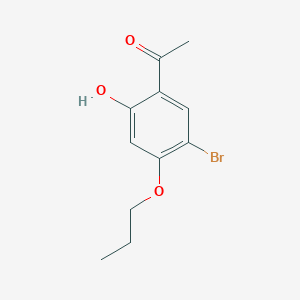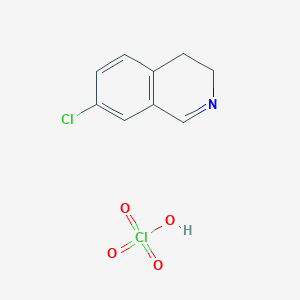![molecular formula C22H24N2 B14609366 4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline) CAS No. 59852-62-9](/img/structure/B14609366.png)
4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) is an organic compound belonging to the family of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with additional methyl groups attached to the aromatic rings. This compound is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) typically involves the reaction of 4-methylbenzaldehyde with 2-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
Scientific Research Applications
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Known for its use as a curing agent in polyurethane production.
4,4’-Methylenebis(N,N-dimethylaniline): Used in dye manufacture and as a reagent for lead determination.
4,4’-Methylenedianiline: Commonly used in the production of epoxy resins and as a hardener.
Uniqueness
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) stands out due to its specific structural features, such as the presence of methyl groups on the aromatic rings, which can influence its reactivity and applications. Its unique properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
59852-62-9 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[(4-amino-3-methylphenyl)-(4-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H24N2/c1-14-4-6-17(7-5-14)22(18-8-10-20(23)15(2)12-18)19-9-11-21(24)16(3)13-19/h4-13,22H,23-24H2,1-3H3 |
InChI Key |
BTOBTMVKHWWKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




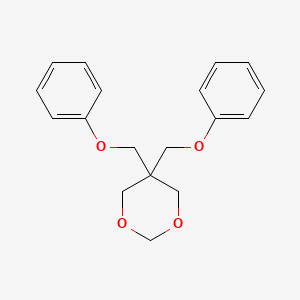
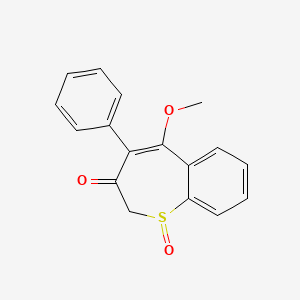
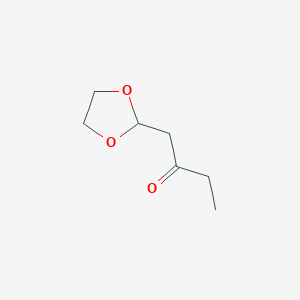
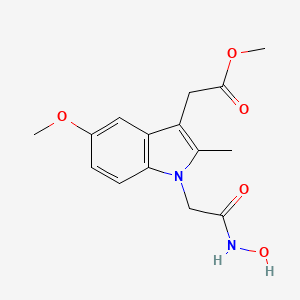
![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
